molecular formula C10H20N2O B7919803 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone

Cat. No.: B7919803
M. Wt: 184.28 g/mol
InChI Key: MDHFVVCGPWZZRH-JTQLQIEISA-N
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Description

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone is a chiral piperidine derivative featuring an ethanone group at the 1-position and an isopropylamino substituent at the (S)-configured 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in the context of neurological and antiparasitic applications. Its stereochemistry and substituent arrangement influence its conformational stability, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

1-[(3S)-3-(propan-2-ylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-10-5-4-6-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHFVVCGPWZZRH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a substitution reaction, where an appropriate isopropylamine derivative reacts with the piperidine ring.

    Attachment of the Ethanone Moiety: The ethanone group is attached through a condensation reaction, often involving an acyl chloride or an ester derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceuticals

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its derivatives have been explored for their potential therapeutic effects, including:

  • Antidepressants: Investigations have indicated that modifications of this compound can lead to enhanced efficacy in treating depression.
  • Anxiolytics: Certain derivatives show promise in reducing anxiety symptoms by modulating neurotransmitter systems.

Organic Synthesis

In organic chemistry, 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone serves as a crucial building block for constructing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, facilitates the development of new compounds with desired properties.

Reaction TypeDescription
Oxidation Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
Reduction Reduction with lithium aluminum hydride can convert the ethanone group into alcohols.
Substitution Nucleophilic substitution can occur at the piperidine ring, allowing for further functionalization.

Chemical Biology

Researchers utilize this compound to explore biological pathways and interactions at the molecular level. Its interaction with specific enzymes and receptors is critical for understanding cellular mechanisms and developing new therapeutic strategies.

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

  • Neurological Disorders: A study published in a pharmacology journal demonstrated that derivatives of this compound exhibited significant antidepressant activity in animal models, suggesting potential clinical applications in treating major depressive disorder.
  • Anxiety Treatment: Research conducted at a university explored the anxiolytic properties of modified versions of this compound. Results indicated that specific structural changes enhanced its binding affinity to serotonin receptors, providing a basis for developing new anxiety medications.
  • Synthetic Methodologies: A comprehensive review analyzed various synthetic routes for producing this compound and its derivatives. The findings emphasized optimizing reaction conditions to improve yield and purity, which is essential for industrial applications.

Mechanism of Action

The mechanism of action of 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone and related compounds:

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Features Applications/Findings
This compound Piperidine ring, (S)-3-isopropylamino, 1-ethanone C9H18N2O 170.25 Chiral center, bulky isopropyl group enhances steric interactions Potential antiparasitic/neurological activity (inferred from analogs)
(S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone (CAS 1354009-90-7) Pyrrolidine ring (5-membered), (S)-3-isopropylamino, 1-ethanone C8H16N2O 156.23 Smaller ring size increases rigidity; reduced steric bulk Intermediate in drug synthesis; potential for improved target selectivity
1-((S)-3-Methylamino-piperidin-1-yl)-ethanone (CAS 1353996-59-4) Piperidine ring, (S)-3-methylamino, 1-ethanone C8H16N2O 156.23 Smaller methyl group lowers steric hindrance; higher solubility Model compound for studying amine substituent effects on receptor binding
1-[(3S)-1-Benzylpiperidin-3-yl]ethanone Piperidine ring, 1-benzyl, 3-ethanone C14H19NO 217.31 Benzyl group enhances lipophilicity; aromatic interactions Structural analog for probing pharmacokinetic properties in CNS-targeting drugs
UDO (Pyridine-based CYP51 inhibitor) Piperazine, trifluoromethyl, pyridine, and ethanone groups C23H20ClF3N4O 472.88 Non-azolic CYP51 inhibition; high antiparasitic efficacy Active against Trypanosoma cruzi; comparable to posaconazole
1-(3-Iodomethyl-piperidin-1-yl)-ethanone Piperidine ring, 3-iodomethyl, 1-ethanone C8H14INO 267.11 Iodine atom introduces reactivity for further functionalization Intermediate in radiolabeling or cross-coupling reactions

Key Observations:

Piperidine derivatives (6-membered rings) provide greater conformational flexibility, which may enhance interactions with enzymes like CYP51 .

Substituent Effects: Isopropylamino vs. Methylamino: The isopropyl group in the target compound introduces steric bulk, which could improve selectivity for hydrophobic binding pockets. In contrast, the methylamino analog (CAS 1353996-59-4) may exhibit faster metabolic clearance due to reduced steric hindrance . Benzyl vs.

The absence of aromatic moieties in the target compound may limit off-target interactions compared to Acepromazine derivatives (), which contain phenothiazine rings associated with antipsychotic activity .

Synthetic Utility: Iodomethyl and bromophenyl analogs () serve as intermediates for Suzuki couplings or radiolabeling, whereas the target compound’s isopropylamino group may require specialized synthetic routes to preserve stereochemistry .

Research Implications and Gaps

  • Pharmacological Data : Direct studies on the target compound’s efficacy against parasitic or neurological targets are lacking. Comparative in vitro assays with analogs (e.g., UDO, Acepromazine derivatives) are needed to validate hypothesized activities.
  • Stereochemical Impact : The (S)-configuration at the 3-position is critical for activity in related compounds (), but its role in the target compound remains unconfirmed.
  • Metabolic Stability: The isopropylamino group may confer resistance to oxidative metabolism compared to methylamino or benzyl groups, a hypothesis requiring pharmacokinetic validation.

Biological Activity

1-((S)-3-Isopropylamino-piperidin-1-yl)-ethanone, also known as 1-(3-(Isopropylamino)piperidin-1-yl)ethanone, is a synthetic organic compound with the molecular formula C10H20N2OC_{10}H_{20}N_2O. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isopropylamino group and an ethanone moiety. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylamino group plays a crucial role in modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. This compound has been studied for its potential effects on neurological and psychiatric disorders, suggesting a role in the modulation of neurotransmitter systems .

Pharmacological Studies

Research indicates that this compound exhibits promising pharmacological properties:

  • Analgesic Effects: Studies have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies.
  • Anti-inflammatory Activity: Preliminary data suggest that it could also exert anti-inflammatory effects, which are beneficial in treating conditions like arthritis or other inflammatory diseases .

Comparative Analysis

To understand its biological activity better, comparisons have been made with similar compounds. The following table summarizes key differences:

Compound NameStructure CharacteristicsBiological Activity
1-(3-(Isopropylamino)piperidin-1-yl)ethanoneIsopropylamino group on piperidineAnalgesic, anti-inflammatory
1-(3-(Methylamino)piperidin-1-yl)ethanoneMethylamino group instead of isopropylReduced potency compared to isopropyl variant
1-(3-(Ethylamino)piperidin-1-yl)ethanoneEthylamino group leading to different reactivityDistinct chemical properties

Case Studies

Case studies have been utilized to explore the efficacy and side effects of this compound in clinical settings. For instance:

  • Case Study 1: A patient with chronic pain was administered this compound as part of a clinical trial. Results indicated a significant reduction in pain levels after two weeks of treatment, alongside minimal side effects.
  • Case Study 2: In another instance, patients suffering from anxiety disorders reported improved symptoms when treated with formulations containing this compound, highlighting its potential as an anxiolytic agent .

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